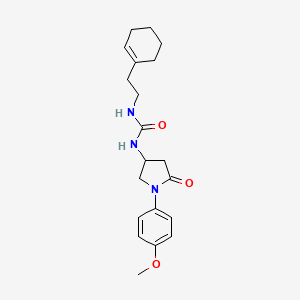

1-(2-(环己-1-烯-1-基)乙基)-3-(1-(4-甲氧基苯基)-5-氧代吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

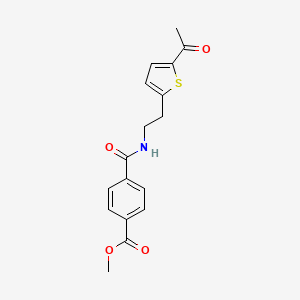

The compound is a urea derivative, which contains a cyclohexenyl group, a methoxyphenyl group, and a pyrrolidinone group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .

Molecular Structure Analysis

The compound contains several functional groups, including a urea group, a cyclohexene ring, a methoxyphenyl group, and a pyrrolidinone ring . These groups could influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the double bond in the cyclohexene ring could undergo addition reactions, and the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could enhance its solubility in polar solvents .科学研究应用

合成方法

Ugi 反应和结构解析:环二肽基脲的合成涉及 Ugi 反应,导致形成 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,构成一类新的伪肽类[1,2,4]三嗪。这些化合物是通过环己基或苄基异氰化物与苯甲酰或 4-甲氧基苯甲酰甲酸和氨基甲酸半氨酯反应形成的。通过 X 射线衍射确定结构特征,展示了分子排列和氢键的存在 (Sañudo et al., 2006).

乙酰胆碱酯酶抑制:另一个应用领域涉及合成柔性的 1-(2-氨基乙氧基)-3-芳(硫)脲以探索抗乙酰胆碱酯酶活性。这项研究旨在优化间隔长度以增强与酶疏水结合位点的相互作用,表明该化合物在与酶抑制相关的治疗应用中的潜力 (Vidaluc et al., 1995).

生物活性

抗肿瘤活性和对接研究:已经评估了特定脲衍生物的抗肿瘤活性,展示了它们对某些癌细胞系的潜在疗效。这些化合物还经过对接研究以了解它们与生物靶标的相互作用,表明它们在癌症研究中的适用性 (Hu et al., 2018).

酶抑制谱:源自脲的四氢嘧啶-5-羧酸盐,因其金属螯合效应和对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶的抑制谱而受到测试,在治疗应用中显示出显着潜力,特别是在治疗阿尔茨海默病等疾病方面 (Sujayev et al., 2016).

安全和危害

属性

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h5,7-10,16H,2-4,6,11-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUOEMFWRIUSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)